L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO

Description

Classification and Biochemical Significance of L-2,4-Diaminobutyric Acid as a Non-Proteinogenic Amino Acid

L-2,4-diaminobutyric acid (L-DABA) is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genetic code of organisms for protein synthesis. wikipedia.org Non-proteinogenic amino acids, however, are widespread in nature and fulfill a variety of biological roles. wikipedia.org L-DABA is an alpha-amino acid with the L-configuration at the alpha-carbon. drugbank.comhmdb.ca It is a structural analog of other amino acids and has been identified as a plant metabolite. nih.gov

The biochemical significance of L-DABA stems from its various biological activities. It is known to be an inhibitor of the enzyme GABA transaminase, which leads to increased levels of the neurotransmitter GABA. wikipedia.org Additionally, it acts as a GABA reuptake inhibitor, further elevating GABA concentrations. wikipedia.org Some non-proteinogenic amino acids, including L-DABA, can be toxic because they mimic the properties of proteinogenic amino acids. wikipedia.org For instance, L-DABA has been reported to have neurotoxic effects. wikipedia.org In certain bacteria, L-DABA is a component of the cell wall peptidoglycan. nih.gov

| Property | Value |

| IUPAC Name | (2S)-2,4-diaminobutanoic acid |

| Molecular Formula | C4H10N2O2 |

| Molar Mass | 118.136 g·mol−1 |

| Synonyms | L-Dbu, L-2,4-diaminobutanoate |

Historical Context and Evolution of Research on L-2,4-Diaminobutyric Acid

Research into L-2,4-diaminobutyric acid has evolved over several decades, initially focusing on its natural occurrence and biosynthesis. Early studies in the 1960s investigated its biosynthesis from precursors like L-homoserine and DL-aspartic acid in plants such as Lathyrus sylvestris. acs.org The neurotoxic properties of L-DABA also garnered early attention, with studies in the late 1960s and 1970s exploring its effects. wikipedia.org

Later research delved into the stereospecificity of its biological actions, particularly its interaction with the GABA system. nih.gov In recent years, the focus has expanded to include its role in the biosynthesis of complex natural products, such as poly-D-2,4-diaminobutyric acid in bacteria. acs.orgfrontiersin.org The development of advanced analytical techniques, like HPLC, has enabled more precise separation and quantification of its enantiomeric forms, proving crucial for taxonomic studies in actinomycetes. nih.gov The use of L-DABA derivatives with protective groups like Fmoc and Boc has also become central to modern peptide synthesis and drug development. chemimpex.com

Enantiomeric Forms and Stereochemical Considerations in Research

L-2,4-diaminobutyric acid has a stereocenter at the α-carbon, giving rise to two enantiomers: L-2,4-diaminobutyric acid ((S)-2,4-diaminobutyric acid) and D-2,4-diaminobutyric acid ((R)-2,4-diaminobutyric acid). nih.govnih.gov The stereochemistry of these molecules is critical to their biological activity.

Research has shown that the S(+)-enantiomer (L-DABA) is significantly more potent as an inhibitor of sodium-dependent GABA uptake in the brain compared to the R(-)-enantiomer (D-DABA). nih.govmedchemexpress.cn However, both isomers exhibit similar potency in inhibiting the sodium-independent binding of GABA. nih.govmedchemexpress.cn This stereospecificity is a key consideration in neurochemical research.

In the realm of microbiology, the isomeric composition of diaminobutyric acid in the cell wall peptidoglycan is a valuable taxonomic marker for differentiating genera of actinomycetes. nih.gov For example, species of Clavibacter michiganensis contain almost equal amounts of D- and L-DABA, whereas Rathayibacter species contain predominantly the L-isomer. nih.gov

The biosynthesis of polymers containing DABA also highlights the importance of stereochemistry. In some bacteria, the production of poly-d-Dab involves a racemase enzyme that converts L-Dab to D-Dab, which is then selectively incorporated into the polymer by a synthetase. acs.orgfrontiersin.org This demonstrates a sophisticated enzymatic control over the stereochemistry of the final product.

| Enantiomer | Biological Activity |

| L-2,4-diaminobutyric acid (S-isomer) | Potent inhibitor of sodium-dependent GABA uptake. nih.govmedchemexpress.cn |

| D-2,4-diaminobutyric acid (R-isomer) | Less potent inhibitor of sodium-dependent GABA uptake. nih.govmedchemexpress.cn |

| Both isomers | Equipotent inhibitors of sodium-independent GABA binding. nih.govmedchemexpress.cn |

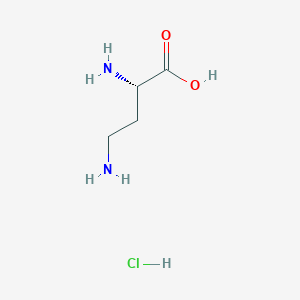

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2,4-diaminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPDKDOFOZVSLY-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583426 | |

| Record name | (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883-09-6, 1482-98-0 | |

| Record name | L-2,4-Diaminobutyric acid dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of L 2,4 Diaminobutyric Acid in Biological Systems

Microbial Production and Distribution

L-2,4-diaminobutyric acid is synthesized by a wide array of microorganisms, where it participates in various metabolic processes. Its distribution spans bacteria, fungi, cyanobacteria, diatoms, and dinoflagellates.

Occurrence in Bacteria and Fungi

In the bacterial domain, L-DABA is a known component of the cell wall peptidoglycan in several actinomycetes. nih.gov Genera such as Agromyces, Clavibacter, and Rathayibacter are characterized by the presence of 2,4-diaminobutyric acid in their cell walls. nih.gov Notably, the stereoisomeric form of DAB can be a distinguishing taxonomic marker. For instance, subspecies of Clavibacter michiganensis contain both D- and L-DAB in nearly equal amounts, whereas Clavibacter toxicus and species of Agromyces and Rathayibacter predominantly contain the L-isomer. nih.gov

L-DABA also serves as a crucial intermediate in the biosynthesis of the compatible solute ectoine (B1671093) in some bacteria. nih.gov The enzyme L-2,4-diaminobutyrate acetyltransferase (EctA) catalyzes the acetylation of L-DABA to N-γ-acetyl-L-2,4-diaminobutyrate, a direct precursor to ectoine. nih.gov This pathway is significant for the survival of these bacteria under osmotic stress. nih.gov While the presence of L-DABA in fungi is less documented, some studies suggest its existence as a secondary metabolite.

Production by Cyanobacteria, Diatoms, and Dinoflagellates

L-2,4-diaminobutyric acid is produced by various phytoplankton, including cyanobacteria, diatoms, and dinoflagellates. tandfonline.comnih.govresearchgate.net In cyanobacteria, the biosynthesis of 2,4-DAB is hypothesized to occur via the aspartate 4-phosphate pathway. nih.govbohrium.com This pathway may be linked to the production of siderophores for iron scavenging. nih.govbohrium.com The co-occurrence of L-DABA with the neurotoxin β-N-methylamino-L-alanine (BMAA) has been noted in several cyanobacterial species. nih.govbohrium.com

Studies have confirmed the production of L-DABA by several species of diatoms. tandfonline.comresearchgate.net Research on the diatom Thalassiosira pseudonana suggests that the production of 2,4-diaminobutyric acid may serve as a defense mechanism against predators and competitors. researchgate.netnih.govdiva-portal.org The production of L-DABA in diatoms appears to be species- and strain-specific and can be influenced by environmental factors such as nitrogen availability. tandfonline.com Dinoflagellates are also recognized as producers of L-DABA. tandfonline.comnih.gov

Specific Microbial Strains and Species

Several specific microbial species have been identified as producers of L-2,4-diaminobutyric acid.

| Microorganism Type | Species/Strain | Significance | References |

| Bacteria | Streptomyces celluloflavus USE31 | Produces poly-L-Dab. | acs.org |

| Bacteria | Streptoalloteichus hindustanus NBRC15115 | Produces poly-D-Dab. | acs.org |

| Bacteria | Paenibacillus lautus | Utilizes L-DABA as a precursor for ectoine biosynthesis. | nih.gov |

| Bacteria | Enterobacter aerogenes | Possesses an enzyme to produce 1,3-diaminopropane (B46017) from L-DABA. | oup.com |

| Bacteria | Vibrio alginolyticus | Contains L-2,4-diaminobutyric acid decarboxylase activity. | elsevierpure.com |

| Diatom | Phaeodactylum tricornutum | Producer of L-DABA. | tandfonline.comresearchgate.net |

| Diatom | Thalassiosira weissflogii | Producer of L-DABA. | tandfonline.comresearchgate.net |

| Diatom | Thalassiosira pseudonana | Producer of L-DABA, potentially for defense. | tandfonline.comresearchgate.netnih.gov |

| Diatom | Navicula pelliculosa | Producer of L-DABA. | tandfonline.com |

Plant Metabolism and Presence in Botanical Species

L-2,4-diaminobutyric acid is also found in the plant kingdom, most notably in the seeds and foliage of certain legumes. nih.gov It is considered a non-protein amino acid and a plant metabolite. nih.govebi.ac.uk

Isolation from Lathyrus Species

The genus Lathyrus, commonly known as vetchlings or wild peas, is well-known for producing L-2,4-diaminobutyric acid. acs.org It has been isolated from various parts of these plants, including the seeds. nih.gov One of the most studied species in this regard is Lathyrus sylvestris (flatpea). acs.orgnih.govnih.gov The presence of this compound in some Lathyrus species is associated with their toxicity to animals.

Role as a Plant Metabolite

In plants, L-2,4-diaminobutyric acid is a secondary metabolite. ebi.ac.ukgoogle.com Research on Lathyrus sylvestris has provided insights into its biosynthesis and localization within the plant. The biosynthesis of L-DABA in this species involves the conversion of L-homoserine and DL-aspartic acid. acs.orgnih.gov

Studies on the intracellular localization of L-DABA in the leaves of Lathyrus sylvestris have shown that a significant portion is stored in the vacuoles of mesophyll cells. nih.gov Approximately 15% of the cellular L-DABA was found in the chloroplasts, suggesting that its synthesis may occur in the chloroplasts, followed by transport to and storage in the vacuoles. nih.gov The accumulation of L-DABA in flatpea is not dependent on symbiotic nitrogen fixation, as it is produced in plants supplied with mineral nitrogen as well. oup.comoup.com

Biosynthetic Pathways and Enzymology

The primary and most well-characterized biosynthetic route to L-2,4-diaminobutyric acid is an integral part of the ectoine biosynthesis pathway. frontiersin.orgoup.com This pathway commences with a central metabolite from the aspartate family of amino acids. mdpi.comoup.com

The biosynthesis of L-2,4-diaminobutyric acid begins with L-aspartate , which is first converted to L-aspartate-β-semialdehyde (ASA). frontiersin.orgoup.comwikipedia.org ASA serves as the direct precursor and a critical branch point in amino acid metabolism in bacteria and plants. wikipedia.orgasm.orgwikipedia.org In the ectoine pathway, ASA is then converted into L-2,4-diaminobutyric acid. frontiersin.orgresearchgate.net Following its synthesis, L-2,4-diaminobutyric acid is acetylated to form the next intermediate in the pathway, N-γ-acetyl-L-2,4-diaminobutyrate (N-γ-ADABA). researchgate.netnih.govnih.gov This molecule is the direct precursor for the cyclic compound, ectoine. nih.govresearchgate.net Studies in Lathyrus sylvestris have also shown the biosynthesis of DABA from L-homoserine and DL-aspartic acid. nih.gov

| Metabolic Pathway Step | Precursor | Intermediate/Product | Reference(s) |

| Initial Precursor | L-Aspartate | L-Aspartate-β-semialdehyde (ASA) | frontiersin.orgoup.comwikipedia.org |

| DABA Formation | L-Aspartate-β-semialdehyde (ASA) | L-2,4-Diaminobutyric Acid (DABA) | frontiersin.orgresearchgate.net |

| DABA Conversion | L-2,4-Diaminobutyric Acid (DABA) | N-γ-acetyl-L-2,4-diaminobutyrate (N-γ-ADABA) | nih.govnih.gov |

The conversion of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid and its subsequent modification are catalyzed by a series of specific enzymes, often encoded by a conserved gene cluster (ectABC). mdpi.comresearchgate.net

The first committed step in the ectoine-specific pathway is the synthesis of DABA from ASA, a reaction catalyzed by the enzyme L-2,4-diaminobutyric acid transaminase , also known as diaminobutyrate--2-oxoglutarate transaminase (EctB; EC 2.6.1.76). frontiersin.orguniprot.orggenome.jp This enzyme facilitates a reversible transamination reaction, transferring an amino group from L-glutamate to L-aspartate-β-semialdehyde, yielding L-2,4-diaminobutyrate and 2-oxoglutarate. frontiersin.orgnih.gov

EctB is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. frontiersin.orgasm.org The enzyme's activity demonstrates regiospecificity by specifically forming the 2,4-diamino configuration from ASA. Studies on EctB from Paenibacillus lautus show it is mechanistically identical to PLP-dependent γ-aminobutyrate transaminases (GABA-TAs), differing primarily in substrate binding. frontiersin.orgnih.gov The enzyme requires potassium ions for its activity and stability. asm.orggenome.jp

Following its synthesis, L-2,4-diaminobutyrate is acetylated by diaminobutyrate acetyltransferase (EctA; EC 2.3.1.178). nih.govwikipedia.orguniprot.orguniprot.org This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the γ-amino group of L-2,4-diaminobutyrate. nih.govnih.gov

The mechanism of EctA is highly regiospecific, resulting exclusively in the formation of N-γ-acetyl-L-2,4-diaminobutyrate (N-γ-ADABA). nih.govnih.gov It does not produce the N-α-acetylated isomer, which is an intermediate in ectoine catabolism. nih.gov High-resolution crystal structures of EctA from Paenibacillus lautus reveal that the enzyme functions as a homodimer. nih.govnih.gov The binding site for the DABA substrate is a narrow, buried grove formed by parts of both monomers, ensuring precise orientation for the specific acetylation of the γ-amino group. nih.gov

| Enzyme | Systematic Name | EC Number | Reaction Catalyzed | Cofactor | Reference(s) |

| EctB | Diaminobutyrate--2-oxoglutarate transaminase | 2.6.1.76 | L-aspartate 4-semialdehyde + L-glutamate ⇌ L-2,4-diaminobutanoate + 2-oxoglutarate | Pyridoxal 5'-phosphate (PLP) | frontiersin.orguniprot.orggenome.jp |

| EctA | Acetyl-CoA:L-2,4-diaminobutanoate N4-acetyltransferase | 2.3.1.178 | Acetyl-CoA + L-2,4-diaminobutanoate ⇌ CoA + N4-acetyl-L-2,4-diaminobutanoate | None | nih.govnih.govwikipedia.org |

In some bacteria, L-2,4-diaminobutyric acid can be diverted into a different metabolic pathway by the enzyme L-2,4-diaminobutyric acid decarboxylase (DABA decarboxylase; EC 4.1.1.86). nih.govelsevierpure.com This enzyme catalyzes the decarboxylation of L-DABA to produce the diamine 1,3-diaminopropane . elsevierpure.comnih.gov

This activity has been identified in various bacterial species, including Vibrio alginolyticus and Acinetobacter calcoaceticus. nih.govelsevierpure.com The enzyme from Enterobacter aerogenes has been partially purified and characterized. nih.gov Like many decarboxylases, it requires pyridoxal 5'-phosphate (PLP) as a cofactor. nih.govnih.gov The enzyme exhibits high substrate specificity for L-DABA and is not active on similar diamino acids like L-ornithine or L-lysine. nih.gov Its activity can be stimulated by the presence of magnesium ions (Mg²⁺). nih.govnih.gov

The biosynthesis of L-2,4-diaminobutyric acid, as part of the ectoine pathway, is primarily regulated by environmental stress, particularly osmotic stress. mdpi.comnih.gov Bacteria exposed to high salt concentrations or high osmolarity environments upregulate the expression of the ect genes to produce and accumulate ectoine, thereby increasing the synthesis of the DABA intermediate. mdpi.comnih.gov There is often a direct correlation between the external osmolarity and the intracellular concentration of ectoine. nih.gov

Biological Functions and Roles of L 2,4 Diaminobutyric Acid

Involvement in Neurotransmission Systemsnih.govnih.govwikipedia.org

L-2,4-Diaminobutyric acid significantly influences neurotransmission, primarily through its interaction with the GABAergic system. nih.govwikipedia.org It acts as both an inhibitor of GABA transaminase and a GABA reuptake inhibitor, leading to elevated levels of GABA in the brain. wikipedia.org

Interaction with GABAergic Systemnih.govwikipedia.org

L-DABA's primary mechanism of action within the central nervous system involves its impact on the gamma-aminobutyric acid (GABA) system. nih.govwikipedia.org GABA is the main inhibitory neurotransmitter in the mature brain, and its activity is crucial for regulating neuronal excitability. youtube.com

L-DABA acts as a non-competitive inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA. nih.govwikipedia.orgmedchemexpress.com By inhibiting GABA-T, L-DABA prevents the breakdown of GABA, leading to an increase in its concentration in the brain. nih.govpatsnap.com This elevation of GABA levels enhances inhibitory neurotransmission. nih.govpatsnap.com Kinetic studies have shown that L-DABA is a non-linear, non-competitive inhibitor of GABA-T activity. nih.govmedchemexpress.com It is a more potent inhibitor of GABA transaminase in vivo than in vitro. medchemexpress.com

Table 1: Effect of L-DABA on GABA Transaminase

| Parameter | Observation | Source |

| Inhibition Type | Non-competitive | nih.govmedchemexpress.com |

| In vivo vs. In vitro | More effective in vivo | medchemexpress.com |

| IC50 | >500 μM | medchemexpress.com |

This table summarizes the inhibitory effects of L-2,4-Diaminobutyric acid on the GABA transaminase enzyme.

In addition to inhibiting GABA-T, L-DABA also functions as a GABA reuptake inhibitor. wikipedia.orgwikipedia.org It blocks the GABA transporters (GATs) responsible for removing GABA from the synaptic cleft. wikipedia.org This action further contributes to the increase in extracellular GABA concentrations, thereby prolonging its inhibitory effects. wikipedia.orgwikipedia.org Studies have shown that the S(+)-stereoisomer of 2,4-diaminobutyric acid is significantly more potent as a GABA uptake inhibitor than the R(-)-stereoisomer. nih.gov

Structural Similarity to Neurotransmitters (e.g., Aspartic Acid Analogue)medchemexpress.comnih.gov

L-DABA is an amino acid analogue, and its structure shares similarities with other neurotransmitters, which may contribute to its biological activities. medchemexpress.comnih.gov For instance, it is considered an analogue of aspartic acid. nih.gov This structural similarity allows it to interact with various components of the nervous system.

Precursor for Bioactive Moleculesresearchgate.netresearchgate.netnih.govebi.ac.uknih.gov

Beyond its role in neurotransmission, L-2,4-diaminobutyric acid serves as a crucial precursor in the biosynthesis of important bioactive molecules, most notably ectoine (B1671093). researchgate.netresearchgate.netnih.govebi.ac.uknih.gov

Role in Ectoine Biosynthesisresearchgate.netresearchgate.netnih.govebi.ac.uknih.gov

Ectoine is a compatible solute, a small organic molecule that helps organisms survive extreme osmotic stress. nih.gov The biosynthesis of ectoine from L-aspartate-β-semialdehyde involves a three-step enzymatic process in which L-DABA is a key intermediate. researchgate.netnih.gov

The synthesis of ectoine begins with the conversion of L-aspartate-β-semialdehyde to L-2,4-diaminobutyrate by the enzyme L-2,4-diaminobutyrate transaminase (EctB). researchgate.netnih.gov Subsequently, L-2,4-diaminobutyrate acetyltransferase (EctA) catalyzes the transfer of an acetyl group from acetyl-CoA to L-DABA, forming N-γ-acetyl-L-2,4-diaminobutyrate. nih.govnih.gov Finally, ectoine synthase (EctC) facilitates the cyclization of this acetylated intermediate to produce ectoine. researchgate.netresearchgate.net

Table 2: Enzymes in Ectoine Biosynthesis from L-DABA

| Enzyme | Abbreviation | Function | Source |

| L-2,4-diaminobutyrate acetyltransferase | EctA | Acetylates L-DABA to form N-γ-acetyl-L-2,4-diaminobutyrate | nih.govnih.gov |

| Ectoine synthase | EctC | Catalyzes the cyclization of N-γ-acetyl-L-2,4-diaminobutyrate to ectoine | researchgate.netresearchgate.net |

This table outlines the enzymes involved in the conversion of L-2,4-Diaminobutyric acid to ectoine.

Nγ-Acetyl-L-2,4-Diaminobutyric Acid as a Precursor

Nγ-acetyl-L-2,4-diaminobutyric acid (Nγ-Ac-DABA) is a key intermediate in the biosynthesis of ectoine. nih.govtum.de Ectoine is a compatible solute, a small organic molecule that accumulates in the cytoplasm of many halophilic (salt-loving) and halotolerant bacteria to protect them from osmotic stress. sxrebecca.com Nγ-Ac-DABA itself has been shown to have osmoprotective properties and can act as an enzyme stabilizer. nih.govtum.de In some bacteria, Nγ-Ac-DABA is the direct precursor that undergoes cyclization to form ectoine. nih.gov

The biosynthesis of ectoine from L-aspartate-β-semialdehyde involves three main enzymatic steps. nih.gov First, L-2,4-diaminobutyric acid (DABA) is formed. DABA is then acetylated to produce Nγ-acetyl-L-2,4-diaminobutyric acid. nih.gov This acetylation step is crucial for the subsequent formation of the cyclic ectoine molecule. researchgate.net

Enzymatic Conversion to Ectoine

The conversion of L-2,4-diaminobutyric acid to ectoine is a three-step enzymatic process primarily found in bacteria. sxrebecca.comnih.gov The genes encoding these enzymes are often organized in an ectABC operon. mdpi.com

Formation of L-2,4-Diaminobutyric Acid (DABA): The pathway begins with L-aspartate-β-semialdehyde, which is converted to L-2,4-diaminobutyric acid. This transamination reaction is catalyzed by the enzyme L-2,4-diaminobutyric acid transaminase (EctB). nih.govasm.org

Acetylation of DABA: The next step is the acetylation of L-2,4-diaminobutyric acid at the gamma-amino group to form Nγ-acetyl-L-2,4-diaminobutyric acid. This reaction is catalyzed by L-2,4-diaminobutyric acid Nγ-acetyltransferase (EctA) and utilizes acetyl-CoA as the acetyl group donor. nih.govnih.gov

Cyclization to Ectoine: The final step is the intramolecular condensation (cyclization) of Nγ-acetyl-L-2,4-diaminobutyric acid to form ectoine, releasing a water molecule. This reaction is catalyzed by ectoine synthase (EctC). researchgate.netasm.org

Table 1: Enzymes in the Ectoine Biosynthesis Pathway

| Enzyme | Gene | Reaction Catalyzed |

| L-2,4-diaminobutyric acid transaminase | ectB | L-aspartate-β-semialdehyde → L-2,4-diaminobutyric acid |

| L-2,4-diaminobutyric acid Nγ-acetyltransferase | ectA | L-2,4-diaminobutyric acid → Nγ-acetyl-L-2,4-diaminobutyric acid |

| Ectoine synthase | ectC | Nγ-acetyl-L-2,4-diaminobutyric acid → Ectoine |

Precursor for Other Biologically Active Compounds (e.g., Polyamines)

Beyond its role in ectoine synthesis, L-2,4-diaminobutyric acid is a precursor for other biologically active compounds. In some bacteria, it is an intermediate in an alternative pathway for polyamine biosynthesis. nih.gov For instance, in Vibrio cholerae, L-2,4-diaminobutyric acid is synthesized from aspartate β-semialdehyde and subsequently decarboxylated to form 1,3-diaminopropane (B46017), a precursor for the synthesis of norspermidine and spermidine. nih.gov Additionally, in Acinetobacter baumannii, L-2,4-diaminobutyric acid is an intermediate in the synthesis of 1,3-diaminopropane. nih.gov

In certain bacteria, L-2,4-diaminobutyric acid is a component of peptide antibiotics, such as those of the polymyxin (B74138) group produced by Aerobacillus polyaerogenes. nih.gov

Microbial Metabolism and Regulation

In microorganisms, the metabolism of L-2,4-diaminobutyric acid is closely linked to the synthesis and degradation of ectoine. The expression of the ectABC genes is typically induced by high osmolarity, signaling the need for the accumulation of compatible solutes like ectoine. mdpi.com

Some bacteria also possess a degradation pathway for ectoine, which can convert it back to L-2,4-diaminobutyric acid. nih.gov This pathway involves the hydrolysis of ectoine to Nα-acetyl-L-2,4-diaminobutyric acid, which is then deacetylated to L-2,4-diaminobutyric acid. nih.gov This allows the cell to recycle ectoine and utilize its components when the osmotic stress is reduced. nih.gov

In Xanthomonas species, L-2,4-diaminobutyric acid can be metabolized to aspartic β-semialdehyde, aspartic acid, and eventually oxaloacetic acid, which can enter central metabolic pathways. portlandpress.com

Plant Metabolic Pathways

L-2,4-diaminobutyric acid is found in certain plants, such as those of the genus Lathyrus. nih.gov In Lathyrus sylvestris, it has been shown that L-2,4-diaminobutyric acid can be synthesized from both L-homoserine and DL-aspartic acid. nih.govacs.org While not a common plant metabolite, its presence in some species suggests specific metabolic roles. However, in high concentrations, it can be toxic to some plants and is considered a neurotoxin in animals. wikipedia.orgnih.gov The accumulation of γ-aminobutyric acid (GABA), an isomer of diaminobutyric acid, is a known response to stress in plants, but the specific pathways and roles of L-2,4-diaminobutyric acid in plant stress response are less understood. researchgate.netnih.gov

Neurotoxicity and Pathological Mechanisms Associated with L 2,4 Diaminobutyric Acid

Mechanisms of Neurotoxic Action

The neurotoxic effects of L-2,4-diaminobutyric acid are multifaceted, involving chronic ammonia (B1221849) toxicity, excitotoxicity, and the potential for protein mis-incorporation. nih.govebi.ac.uk Administration of toxic doses in rats has been shown to cause symptoms such as hyperirritability, tremors, and convulsions within 12 to 20 hours. nih.govnih.gov

Ammonia Accumulation and Chronic Ammonia Toxicity

A primary mechanism of L-DABA's neurotoxicity is the induction of a state of chronic ammonia toxicity. nih.govportlandpress.com Unlike acute ammonia toxicity, which is characterized by rapid onset of symptoms like dyspnea and coma, L-DABA causes a prolonged, slight increase in ammonia concentrations in the body. nih.govnih.gov This sustained elevation of ammonia, along with a two- to three-fold increase in brain glutamine, is a key indicator of this chronic toxic state. nih.gov

The accumulation of ammonia is a direct result of L-2,4-diaminobutyric acid's inhibitory effect on ornithine carbamoyltransferase (also known as ornithine transcarbamylase or OTC). nih.govnih.gov This mitochondrial enzyme is a critical component of the urea (B33335) cycle, responsible for catalyzing the reaction between carbamoyl (B1232498) phosphate (B84403) and L-ornithine to form L-citrulline. frontiersin.orgwikipedia.org L-DABA acts as a competitive inhibitor of ornithine carbamoyltransferase, meaning it competes with the enzyme's natural substrate, L-ornithine. nih.govnih.gov This inhibition is a primary site of toxicity for the neurolathyrogen. nih.gov

By inhibiting ornithine carbamoyltransferase, L-2,4-diaminobutyric acid directly impairs the liver's capacity for urea synthesis. nih.govportlandpress.com The urea cycle is the primary pathway for the detoxification and removal of excess ammonia from the body. Consequently, the inhibition of this cycle leads to a decreased rate of ammonia utilization and urea formation. nih.govnih.gov Studies using liver slices from rats treated with L-DABA, as well as normal liver slices preincubated with the compound, have demonstrated a reduced ability to utilize ammonia and produce urea compared to control slices. nih.govnih.gov This disruption in hepatic urea synthesis is believed to be a fundamental cause of the subsequent neurotoxicity due to the prolonged, slight increase in systemic ammonia levels. nih.gov

Excitotoxicity

L-2,4-diaminobutyric acid is also implicated in excitotoxicity, a process where excessive stimulation of nerve cell receptors by excitatory neurotransmitters leads to cell damage and death. L-DABA acts as an inhibitor of GABA transaminase, an enzyme that breaks down the inhibitory neurotransmitter GABA. wikipedia.org By inhibiting this enzyme, GABA levels are elevated. Furthermore, L-DABA also functions as a GABA reuptake inhibitor, which further increases GABA concentrations. wikipedia.org While this would typically suggest an inhibitory effect, the long-term consequences can paradoxically include convulsions. wikipedia.org

Protein Mis-incorporation

L-2,4-diaminobutyric acid is classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids naturally encoded in the genome for protein synthesis. wikipedia.orgpnas.org However, the possibility of non-proteinogenic amino acids being mistakenly incorporated into proteins exists, which can lead to the production of dysfunctional proteins. While research has explored the spontaneous oligomerization of non-proteinaceous amino acids like L-DABA under prebiotic conditions, the specific mechanisms and frequency of its mis-incorporation into proteins in biological systems remain an area of ongoing investigation. pnas.org

Liver Damage and Secondary Brain Damage

Research Findings on L-2,4-Diaminobutyric Acid Toxicity

Effects of L-2,4-Diaminobutyric Acid Administration in Rats

| Parameter | Observation | Time to Onset | Reference |

|---|---|---|---|

| Clinical Signs | Hyperirritability, tremors, convulsions | 12-20 hours | nih.govnih.gov |

| Blood Ammonia | Slightly increased | 12-20 hours | nih.govnih.gov |

| Brain Ammonia | Slightly increased | 12-20 hours | nih.govnih.gov |

| Brain Glutamine | Two- to three-fold increase | 12-20 hours | nih.govnih.gov |

Comparative Effects of Toxic Doses of Different Amino Acids

| Compound | Clinical Signs | Blood Ammonia | Brain Glutamine | Onset | Type of Toxicity | Reference |

|---|---|---|---|---|---|---|

| L-2,4-diaminobutyric acid | Hyperirritability, tremors | Slightly increased | 2-3 fold increase | 12-20 hours | Chronic Ammonia Toxicity | nih.govnih.gov |

| L-homoarginine, L-lysine, L-leucine, Ammonium acetate | Dyspnoea, prostration, coma | Significantly increased | Slightly increased | 15-30 minutes | Acute Ammonia Toxicity | nih.govnih.gov |

Neurological Manifestations of L-2,4-Diaminobutyric Acid Exposure

Exposure to L-2,4-diaminobutyric acid can lead to a range of neurological symptoms, primarily characterized by a state of hyperexcitability within the nervous system. These manifestations are a direct consequence of the compound's interaction with neural pathways and its impact on neurotransmitter systems.

Hyperirritability, Tremors, and Convulsions

Studies in animal models have demonstrated that the administration of toxic doses of L-DABA results in a distinct set of neurological responses. Within 12 to 20 hours of exposure, rats have been observed to exhibit hyperirritability, tremors, and convulsions. nih.govnih.gov This is in contrast to the effects of other amino acids like L-homoarginine, L-lysine, and L-leucine, which tend to cause dyspnoea and prostration within a much shorter timeframe of 15 to 30 minutes. nih.govnih.gov

The underlying mechanism for these effects is believed to be related to a state of chronic ammonia toxicity. nih.govnih.gov L-DABA has been shown to inhibit ornithine carbamoyltransferase in the liver, a key enzyme in the urea cycle responsible for ammonia detoxification. nih.govnih.gov This inhibition leads to a slight but prolonged increase in ammonia concentrations in the blood and brain, which is thought to contribute to the observed neurotoxic effects. nih.govnih.gov Furthermore, L-DABA exposure leads to a two- to three-fold increase in brain glutamine levels. nih.govnih.gov

Implications in Neurodegenerative Diseases

The neurotoxic properties of L-DABA have led researchers to investigate its potential role in the pathology of neurodegenerative diseases. Its structural similarity to other known neurotoxins and its ability to induce neuronal damage make it a compound of interest in understanding the environmental factors that may contribute to these complex disorders.

Association with Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease

The neurotoxin β-N-methylamino-L-alanine (BMAA) has been linked to the development of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC) and Alzheimer's disease. diva-portal.orgmarquette.edu Given that L-DABA is a structural isomer of BMAA and is also produced by phytoplankton like cyanobacteria, diatoms, and dinoflagellates, there is a growing interest in its potential contribution to these diseases. diva-portal.org While the primary focus of research has been on BMAA, the concurrent production of L-DABA by these microorganisms suggests that human exposure may occur through similar environmental pathways, such as through the food web in aquatic ecosystems. diva-portal.org The primary pathological hallmarks of Alzheimer's disease include neuronal death, the deposition of amyloid-beta plaques, and the formation of neurofibrillary tangles. nih.gov

Comparative Neurotoxicity with β-N-methylamino-L-alanine (BMAA) and Other Isomers

Recent studies have begun to compare the neurotoxicity of L-DABA with that of BMAA and its other isomers, including N-(2-aminoethyl)glycine (AEG). In vitro studies using primary cortical cultures have revealed surprising results regarding the potency of these toxins. The order of toxicity was found to be AEG > DAB > D-BMAA > L-BMAA, suggesting that some of the isomers may be more potent neurotoxins than BMAA itself. marquette.edu

Further research on human neuroblastoma cells (SH-SY5Y) has shown that both BMAA and L-DABA can decrease cell viability. nih.gov Interestingly, the combined exposure to BMAA and L-DABA resulted in increased caspase activity and apoptosis, suggesting a synergistic toxic effect. nih.gov This indicates that while L-DABA may not share the exact same mechanism of toxicity as BMAA, its presence can enhance the neurotoxic effects of BMAA. nih.gov Specifically, L-DABA's toxicity appears to be mediated by acting at NMDA receptors, whereas AEG's toxicity is linked to mGluR5 receptors and the induction of oxidative stress. marquette.edu

A study investigating the combined toxicity of BMAA and L-DABA on SH-SY5Y neuroblastoma cells found that equimolar concentrations of the two isomers were more toxic than either isomer individually. proquest.com This combined exposure also led to a significant decrease in the expression of PHGDH, the first enzyme in the L-serine biosynthesis pathway, and induced oxidative stress. proquest.com In a zebrafish model, L-DABA was found to be the most potent neurotoxin among BMAA and AEG. researchgate.net

Pharmacological and Therapeutic Research of L 2,4 Diaminobutyric Acid

Potential Therapeutic Applications

L-DAB's unique chemical structure makes it a valuable component in the synthesis of more complex molecules and a subject of study for its inherent biological activities.

Building Block for Pharmaceuticals

L-2,4-Diaminobutyric acid serves as a versatile chiral building block in synthetic organic chemistry. chemicalbook.com Its structure is particularly useful in peptide synthesis, where it can be incorporated into peptide chains to create novel structures with specific biological activities. chemicalbook.comwikipedia.org For example, L-DAB is a key component in the synthesis of Polymyxin (B74138) B heptapeptide (B1575542) (PMBH). nih.gov The process often involves protecting the amino groups, for instance with Boc (tert-butyloxycarbonyl) or Z (carboxybenzyl) groups, to facilitate controlled reactions. nih.gov The creation of L-DAB derivatives is also an area of interest; for instance, making derivatives of the anticancer drug daunomycin with L-DAB has been proposed to enhance efficacy and safety in treating leukemia. google.com

Focus on Neurological Disorders

Research has explored the effects of L-DAB on the nervous system. Studies in rats have shown that administration of L-DAB can lead to symptoms like hyperirritability, tremors, and convulsions. nih.govnih.gov These effects are associated with an increase in brain glutamine concentration and a slight rise in ammonia (B1221849) levels in both blood and brain. nih.govnih.gov It is suggested that L-DAB may induce a state of chronic ammonia toxicity by inhibiting urea (B33335) synthesis in the liver, which could contribute to its neurotoxic effects. nih.gov The compound has also been found to inhibit GABA transaminase, which leads to an increase in GABA levels. chemicalbook.comselleckchem.com

Antitumor Activity Research

A significant body of research has focused on the anticancer properties of L-DAB, investigating its effects on various cancer cell types and the mechanisms behind its activity. chemicalbook.comnih.govnih.gov

Effects on Hepatoma Cells

In vitro studies on a single hepatoma cell line have demonstrated that L-DAB can cause irreversible damage to these cancer cells. nih.gov The cytotoxic effect is dependent on both the dose and the duration of exposure. nih.gov For instance, an 8-hour incubation with 8 mmol/L of L-DAB was found to be destructive to the hepatoma cells, while a concentration of 1.6 mmol/L had no effect. nih.gov The antitumor effect of L-DAB has been observed both in vitro and in vivo. nih.gov

The destructive action of L-DAB on hepatoma cells can be counteracted by the presence of N-methyl alpha-aminoisobutyric acid, a specific substrate for the amino acid transport system A. nih.govlu.se This suggests that the uptake of L-DAB by the cancer cells is a key part of its mechanism. nih.gov The toxicity is not a general effect of non-physiological amino acids, as other similar compounds did not harm the hepatoma cells. nih.gov

Effects on Glioma Cell Lines

L-DAB has also been shown to have a cytolytic effect on human glioma cell lines, such as SKMG-1. nih.gov The concentration of L-DAB required to reduce the cell count by 50% (LD50) was determined for different incubation times. nih.gov Research indicates that L-DAB can be used for the prevention and treatment of brain tumors due to its lytic effect on human malignant glioma cells. google.com

| Incubation Time | LD50 Concentration | Source |

|---|---|---|

| 24 hours | 20 mM | nih.gov |

| 48 hours | 14 mM | nih.gov |

The cytolytic effect of L-DAB on the human glioma cell line was observed both with and without the presence of serum. nih.gov Furthermore, the presence of 5 mM methyl-AIB partially prevented the cytolytic effect of 20 mM L-DAB. nih.gov However, it was noted that L-DAB was not preferentially toxic to this specific human glioma cell line when compared to normal human fibroblasts. nih.gov

Cytolytic Effects and Osmotic Lysis Hypothesis

The primary mechanism proposed for L-DAB's antitumor activity is osmotic lysis. nih.govnih.gov It is hypothesized that malignant cells accumulate L-DAB in an unlimited fashion, a process that does not follow saturation kinetics. nih.govnih.gov This massive and unchecked uptake of L-DAB, driven by the Na+-gradient, leads to a state of hyperosmosis within the cancer cell. nih.govnih.gov

This intracellular accumulation results in a significant influx of water to balance the osmotic pressure, causing the cell to swell beyond its membrane's capacity and ultimately leading to cell lysis. nih.govnih.gov This process is coupled with an energy crisis for the tumor cell as it attempts to restore the sodium gradient. nih.gov This unique mechanism of action suggests that L-DAB could be a valuable partner for combination therapy with other cytostatic drugs to achieve a synergistic effect. nih.gov

Inhibition of Fibrosarcoma Cell Growth

L-2,4-diaminobutyric acid has demonstrated significant antitumor activity against mouse fibrosarcoma cells in both laboratory and animal studies. nih.govnih.gov In vitro experiments showed that incubating mouse fibrosarcoma cells with a 10 mM solution of L-DABA for 24 hours resulted in complete and irreversible cell destruction. nih.govnih.gov The mechanism behind this cell-destructive effect is believed to be osmotic lysis, caused by the continuous and unsaturated accumulation of L-DABA inside the tumor cells. nih.govnih.gov

In vivo studies involving the transplantation of fibrosarcoma cells into mice further corroborated these findings. nih.govnih.gov Mice treated with intraperitoneal injections of an isotonic 0.1 M L-DABA solution exhibited a notable reduction in tumor growth. nih.govnih.gov

Below is a summary of the in vivo research findings:

Table 1: Effect of L-DABA Treatment on Fibrosarcoma Tumor Growth in Mice| Group | Number of Animals | Mean Tumor Weight (g) | Standard Deviation (g) | Percentage Reduction in Tumor Growth |

|---|---|---|---|---|

| Untreated | 27 | 2.05 | ±1.22 | N/A |

| Treated with L-DABA | 42 | 1.16 | ±0.77 | 43.4% |

Data sourced from studies on mouse fibrosarcoma cells. nih.govnih.gov

The unique mode of action, inducing cell lysis through hyperosmosis, distinguishes L-DABA from many conventional chemotherapeutic agents and suggests potential for use in combined treatment strategies. nih.govnih.gov

Modulation by Other Amino Acids

The cytotoxic effect of L-2,4-diaminobutyric acid on cancer cells can be influenced by the presence of other amino acids. nih.govnih.gov The antitumor activity of L-DABA was effectively nullified when fibrosarcoma cells were simultaneously incubated with L-alanine or L-methionine. nih.govnih.gov This observation is attributed to competition for the same cellular transport system. nih.govnih.gov In contrast, the D-isomers of these amino acids and sarcosine (B1681465) had only a weak effect on L-DABA's activity. nih.govnih.gov

This competitive inhibition highlights the specificity of the transport mechanism involved in L-DABA's uptake by tumor cells.

Table 2: Modulation of L-DABA's Cytotoxic Effect by Other Amino Acids

| Modulating Amino Acid | Effect on L-DABA Activity | Probable Mechanism |

|---|---|---|

| L-Alanine | Abolished harmful effect | Competition for the same transport system |

| L-Methionine | Abolished harmful effect | Competition for the same transport system |

| D-Alanine | Weak effect | Does not effectively compete for the transport system |

| D-Methionine | Weak effect | Does not effectively compete for the transport system |

| Sarcosine | Weak effect | Does not effectively compete for the transport system |

Based on in vitro studies with mouse fibrosarcoma cells. nih.govnih.gov

Development of L-2,4-Diaminobutyric Acid-Based Derivatives

The structural properties of L-DABA, particularly its two amino groups, make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications. google.com Researchers have leveraged this scaffold to create novel molecules, including ultrashort cationic lipopeptides and other compounds used in drug development. google.comnih.gov

Ultrashort Cationic Lipopeptides (USCLs) as Antimicrobial and Anticancer Agents

Ultrashort cationic lipopeptides are a class of synthetic molecules composed of a few amino acid residues attached to a fatty acid chain. nih.govnih.gov This structure gives them an amphiphilic nature, with a hydrophobic fatty acid "tail" and a hydrophilic peptide "head," which is crucial for their biological activity. nih.govnih.gov USCLs are recognized as promising antimicrobial agents against a range of bacteria and fungi. nih.govnih.gov Their mechanism often involves disrupting the cell membrane, leading to depolarization and cell death. nih.gov The incorporation of non-proteinogenic amino acids like L-DABA into the peptide sequence is a strategy explored to enhance the activity and selectivity of these compounds.

Structure-Activity Relationship of Lipopeptides

The biological efficacy and toxicity of USCLs are finely tuned by their chemical structure. nih.govnih.gov The goal is to design molecules that are highly active against target pathogens or cancer cells while minimizing harm to host cells, such as red blood cells (hemolysis). nih.gov Key structural factors that influence activity include the length and branching of the fatty acid chain and the composition of the amino acid sequence. nih.govnih.gov

| N-Terminal Modification | Adding different amino acid residues to the N-terminus can alter the compound's selectivity and activity profile. nih.govnih.gov |

By systematically modifying these features, researchers can rationally design lipopeptide derivatives with improved therapeutic potential. nih.gov

Applications in Drug Synthesis as an Intermediate

L-2,4-diaminobutyric acid serves as a valuable building block in the synthesis of more complex molecules. google.com Its multiple reactive groups allow it to be readily incorporated into larger structures. google.com

A prominent example is its role in the biosynthesis of ectoine (B1671093), a compatible solute that protects cells from osmotic stress and acts as a chemical chaperone. nih.govmdpi.com In this natural pathway, L-2,4-diaminobutyric acid is the direct substrate for the enzyme L-2,4-diaminobutyrate acetyltransferase (EctA). nih.gov This enzyme specifically transfers an acetyl group from acetyl-CoA to the gamma-amino group of L-DABA, forming N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA). nih.govmdpi.com This acetylated derivative is the immediate precursor to ectoine. nih.gov The use of L-DABA as an intermediate is also noted in the synthesis of certain antibiotic polypeptides. cdnsciencepub.com

Interactions of L 2,4 Diaminobutyric Acid with Cellular and Molecular Targets

Amino Acid Transporter Interactions

The entry of L-2,4-diaminobutyric acid into cells is mediated by specific amino acid transporters, which recognize its distinct structure and facilitate its passage across the cell membrane.

L-2,4-diaminobutyric acid (L-DABA) interacts with the Alanine Serine Cysteine Transporter 2 (ASCT2), also known as SLC1A5. nih.govwikipedia.org While ASCT2 is primarily a transporter for neutral amino acids, studies have shown it can also recognize and interact with L-amino acids that have short, basic side chains like L-DABA. nih.govwikipedia.org Molecular docking studies predicted that L-DABA can bind to the ASCT2 binding site. nih.govsigmaaldrich.com This was experimentally confirmed by demonstrating that the application of L-DABA to ASCT2-expressing cells elicited ionic currents, a characteristic feature of substrate transport by ASCT2. nih.govwikipedia.org

However, the affinity of L-DABA for the ASCT2 transporter is notably lower than that of other substrates like L-1,3-diaminopropionic acid (L-DAP). nih.gov Dose-response relationship curves for L-DABA could not be fully evaluated as saturation was not achieved even at concentrations up to 5 mM, indicating a much lower affinity. nih.gov The interaction is significant enough that the L-DABA scaffold has been utilized as a basis for developing a series of potent, competitive inhibitors of the ASCT2 transporter. nih.govwikipedia.org

The cellular uptake of L-2,4-diaminobutyric acid is an active process, driven by electrochemical gradients. Research on synaptosomal fractions from rat brain has elucidated that the transport of L-DABA is dependent on both the sodium ion (Na+) concentration gradient and the transmembrane electrical potential. nih.gov The accumulation of L-DABA was observed to increase with the first power of the sodium ion gradient and as the second power of the transmembrane electrical potential. nih.gov

This indicates that L-DABA is transported via the GABA carrier system with a net positive charge of +2, where one charge comes from a co-transported sodium ion and the second from the L-DABA molecule itself. nih.gov This intense accumulation, particularly in tumor cells, can lead to significant cellular swelling and eventual osmotic lysis, a destructive effect that is likely due to the non-saturated intracellular buildup of the amino acid. pharmaceutical-technology.comnih.gov This uptake can also be competitively inhibited by GABA. nih.gov

| Transporter/System | Interaction Type | Key Findings |

| ASCT2 (SLC1A5) | Substrate Binding / Low-Affinity Transport | Elicits ionic currents in ASCT2-expressing cells; serves as a scaffold for competitive inhibitors. nih.govwikipedia.org |

| GABA Carrier System | Na+-gradient driven uptake | Transport is dependent on sodium ion gradient and transmembrane potential; competitively inhibited by GABA. nih.gov |

| System A | Intense Accumulation | Implicated in the intense uptake in tumor cells, leading to osmotic destruction. nih.gov |

Neurotransmitter Receptor Interactions

L-2,4-diaminobutyric acid is also known to interact with components of the central nervous system, particularly those related to neurotransmitter signaling.

L-DABA is recognized for its interaction with the GABAergic system. wikipedia.org It acts as an inhibitor of GABA reuptake and a non-competitive inhibitor of GABA transaminase, the enzyme responsible for converting GABA to glutamate (B1630785). wikipedia.org By inhibiting both reuptake and degradation, L-DABA effectively increases the levels of GABA in the synaptic cleft. wikipedia.org

Furthermore, studies on synaptosomal fractions from the rat brain have shown that L-DABA is transported by the GABA carrier. nih.gov The transport of L-DABA is competitively inhibited by GABA, and likewise, DABA competitively inhibits GABA transport. nih.govnih.gov This indicates that both molecules share the same transport mechanism. nih.gov The uptake of L-DABA is dependent on both the transmembrane electrical potential and the sodium ion gradient. nih.gov

In mice, L-DABA has demonstrated anticonvulsant properties against seizures induced by picrotoxin (B1677862) and 3-mercaptopropionate, a glutamate decarboxylase inhibitor. nih.gov This anticonvulsant action is consistent with its ability to elevate GABA levels. nih.gov However, the D-isomer of DABA, which is a less potent inhibitor of GABA uptake, did not show anticonvulsant activity. nih.gov

The interaction of L-DABA with glutamate receptors is less direct but is highlighted by its relationship with the neurotoxin β-N-methylamino-L-alanine (BMAA). L-DABA is considered a structural isomer and derivative of BMAA. researchgate.netresearchgate.net Both BMAA and DABA have been implicated in neurodegenerative diseases. researchgate.netresearchgate.netnih.gov

Research has shown that the D-isomer of BMAA (D-BMAA) can cause dose-dependent neuronal cell death, which is mediated through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors. researchgate.net BMAA itself acts as a glutamate agonist, binding to various glutamate receptors and leading to excitotoxicity. researchgate.net Specifically, BMAA has been found to selectively injure motor neurons through the activation of AMPA/kainate receptors. nih.gov The glutamate receptor antagonist NBQX can prevent this BMAA-induced cell death, confirming the involvement of AMPA/kainate receptors. nih.gov

While direct studies on L-DABA's action on AMPA receptors are limited, its structural similarity to BMAA and its co-occurrence in certain biological sources suggest a potential for related neurotoxic mechanisms. nih.gov The neurotoxicity of BMAA is linked to its ability to induce excitotoxicity, oxidative stress, and protein misincorporation, all of which are mechanisms implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). researchgate.netresearchgate.net

| Compound | Receptor Interaction | Implication |

| D-BMAA | Mediates neuronal cell death through AMPA glutamate receptors. researchgate.net | Excitotoxicity |

| BMAA | Acts as a glutamate agonist; selectively injures motor neurons via AMPA/kainate receptor activation. researchgate.netnih.gov | Potential factor in neurodegenerative diseases |

| L-DABA | Structurally related to BMAA; its direct action on AMPA receptors is an area of ongoing investigation. researchgate.netnih.gov | Potential for similar neurotoxic pathways |

This table summarizes the interactions of BMAA and its relatives with AMPA receptors.

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| L-DABA | L-2,4-Diaminobutyric acid |

| L-DABA Dihydrochloride (B599025) | L-2,4-Diaminobutyric acid dihydrochloride |

| DABA-DC | L-2,4-diaminobutyric acid decarboxylase |

| DAP | 1,3-Diaminopropane (B46017) |

| EctA | Diaminobutyrate Acetyltransferase |

| Nγ-ADABA | Nγ-acetyl-L-2,4-diaminobutyrate |

| GABA | Gamma-aminobutyric acid |

| BMAA | β-N-methylamino-L-alanine |

| D-BMAA | D-β-N-methylamino-L-alanine |

| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid |

| NBQX | 2,3-dioxo-6-nitro-7-sulfamoyl-benzo(f)quinoxaline |

| L-Ornithine | L-Ornithine |

| L-Lysine | L-Lysine |

| L-Homoarginine | L-Homoarginine |

| L-Leucine | L-Leucine |

| Spermidine | Spermidine |

| CoA | Coenzyme A |

| Acetyl-CoA | Acetyl Coenzyme A |

| 3-MP | 3-mercaptopropionate |

| Picrotoxin | Picrotoxin |

| Strychnine | Strychnine |

| Nipecotic acid | Nipecotic acid |

| ACHA | cis-1,3-aminocyclohexane carboxylic acid |

| β-alanine | β-alanine |

Analytical Methodologies for L 2,4 Diaminobutyric Acid Research

Sample Preparation and Clean-up Strategies

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to remove interfering substances and concentrate the target analyte. thermofisher.com The choice of technique depends on the sample matrix, the concentration of L-DABA, and the subsequent analytical method.

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions analytes between a solid stationary phase and a liquid mobile phase. researchgate.net It offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.com The principle of SPE is analogous to liquid chromatography, involving steps of conditioning, sample loading, washing, and elution. lcms.czyoutube.com

In the context of L-DABA, ion-exchange chromatography, a subset of SPE, has been employed for its purification. For instance, after synthesis, a solution containing 2,4-diaminobutyric acid can be passed through a Dowex-3 ion-exchange column to effectively remove acids and other reactants. oregonstate.edu The selection of the sorbent is crucial and is based on the physicochemical properties of L-DABA and the matrix components. For amino acids, common SPE phases include reversed-phase, normal-phase, and ion-exchange sorbents. thermofisher.comsigmaaldrich.com

Table 1: General Steps in a Solid Phase Extraction (SPE) Protocol

| Step | Description | Purpose |

| 1. Conditioning | The sorbent is treated with a solvent (e.g., methanol) followed by the sample matrix solution (e.g., water or buffer). | To wet the stationary phase and create a chemical environment conducive to analyte retention. sigmaaldrich.comyoutube.com |

| 2. Sample Loading | The sample solution is passed through the conditioned sorbent. | The analyte of interest (L-DABA) is retained on the sorbent material. youtube.com |

| 3. Washing | A specific solvent is passed through the sorbent to remove weakly bound interfering compounds. | To eliminate matrix components that could interfere with the final analysis, while ensuring the analyte remains bound. youtube.com |

| 4. Elution | A strong solvent is used to disrupt the interaction between the analyte and the sorbent. | To selectively recover the purified and concentrated analyte from the sorbent for subsequent analysis. thermofisher.com |

Liquid-liquid extraction (LLE) is a conventional method for sample preparation that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net Although effective, LLE can be labor-intensive, time-consuming, and may require large volumes of potentially hazardous organic solvents. researchgate.net

For polar compounds like amino acids, LLE can be challenging due to their high water solubility. However, derivatization of the amino acid to increase its hydrophobicity can improve extraction efficiency into an organic solvent. The selection of the appropriate organic solvent is critical and is based on the partition coefficient of the L-DABA derivative. While SPE is often preferred for its efficiency and lower solvent use, LLE remains a viable option in certain analytical workflows. researchgate.netsigmaaldrich.com

Chromatographic and Spectrometric Techniques

Following sample preparation, various instrumental techniques are employed for the separation, identification, and quantification of L-DABA. High-performance liquid chromatography is the cornerstone of amino acid analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. mdpi.com For amino acids like L-DABA, which often lack a strong chromophore for UV detection, a derivatization step is commonly employed either before (pre-column) or after (post-column) chromatographic separation. mdpi.comshimadzu.com This process attaches a chemical moiety to the amino acid that enhances its detectability. researchgate.net

Reversed-phase HPLC using C18 columns is a common approach for analyzing derivatized amino acids. researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. mdpi.com

Distinguishing between the L- and D-enantiomers of 2,4-diaminobutyric acid is crucial in many biological and pharmaceutical contexts. Chiral HPLC is the most effective method for this purpose. yakhak.org This can be achieved through two primary approaches: indirect separation, where the enantiomers are derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral column, or direct separation using a chiral stationary phase (CSP). chiralpedia.com

Direct separation on a CSP is the more common method. chiralpedia.com Various types of CSPs have proven effective for resolving amino acid enantiomers. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin as the chiral selector, are particularly successful for the direct analysis of underivatized amino acids. Crown-ether based CSPs are also well-suited for separating D- and L-amino acid enantiomers. chromatographyonline.com Another advanced method involves derivatizing the aminobutyric acid enantiomers with a highly sensitive chiral resolution labeling reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA), followed by LC-MS analysis. nih.gov

Table 2: Comparison of Chiral HPLC Methodologies for Aminobutyric Acid Enantiomers

| Methodology | Chiral Selector/Reagent | Column Type | Detection | Key Features |

| Direct Separation | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) | LC-MS | Suitable for direct analysis of underivatized amino acids; compatible with aqueous and organic mobile phases. |

| Direct Separation | Crown Ether (e.g., (18-crown-6)-2,3,11,12-tetracarboxylic acid) | Chiral Stationary Phase (e.g., ChiroSil®) | HPLC-UV | Well-suited for separation of D- and L-amino acid enantiomers; allows for inversion of elution order by using (+) or (-) conformations. chromatographyonline.com |

| Indirect Separation | 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) | C18 (achiral) | LC-MS | Highly sensitive method involving pre-column derivatization to form diastereomers; allows simultaneous separation of isomers and enantiomers. nih.gov |

The choice of detector is critical for achieving the desired sensitivity and selectivity in HPLC analysis.

HPLC with Fluorescence Detection (HPLC-FLD): Fluorescence detection is highly sensitive and selective for compounds that fluoresce or can be derivatized to form fluorescent products. shimadzu.com For amino acids, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines is a common strategy. researchgate.net This method allows for the detection of amino acids at very low concentrations. Studies on similar aminobutyric acids have shown excellent linearity and low limits of detection using fluorescence labeling reagents. nih.gov

Ultra-High-Performance Liquid Chromatography with UV-Visible Detection (UHPLC-UV): UHPLC is a more recent development that uses smaller particle size columns (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. chromatographyonline.com While most amino acids exhibit weak UV absorption at higher wavelengths, UV detection can be used following derivatization with a UV-absorbing tag. shimadzu.comthermofisher.com For example, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) allows for photometric detection at 340 nm. nih.gov Though generally less sensitive than fluorescence detection for amino acids, UHPLC-UV provides a robust and widely accessible analytical option. shimadzu.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific analytical technique for the determination of L-2,4-diaminobutyric acid (L-DABA). This method offers high sensitivity and selectivity, which is crucial for distinguishing L-DABA from its isomers, such as β-N-methylamino-L-alanine (BMAA), a neurotoxin. The technique separates compounds in a liquid phase followed by their mass-to-charge ratio analysis, providing both qualitative and quantitative information. A novel LC-MS/MS method was developed for the unambiguous determination of BMAA and 2,4-diaminobutyric acid (DAB) in various samples, including cyanobacteria and plant seeds. nih.gov This approach can analyze both free and protein-bound forms of the amino acids without the need for derivatization. nih.gov

The sensitivity of LC-MS/MS methods allows for low detection limits. For instance, in the analysis of cyanobacteria and angiosperm seeds, the limit of detection for DAB was found to be less than 0.06 µg g⁻¹ in cyanobacteria and less than 0.008 µg g⁻¹ in seeds, demonstrating higher sensitivity for DAB compared to its isomer BMAA in the same study. nih.gov L-2,4-diaminobutyric acid dihydrochloride (B599025) is also used as a reagent in UHPLC-MS/MS methods to differentiate β-N-methylamino-L-alanine from other diamino acids. sigmaaldrich.com

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar compounds like L-2,4-diaminobutyric acid. halocolumns.comthermofisher.com In HILIC, a polar stationary phase (such as bare silica (B1680970) or phases bonded with amide or diol groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. thermofisher.comnorman-network.net

The separation mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. halocolumns.comthermofisher.com More hydrophilic analytes, like L-DABA, are more strongly retained in this aqueous layer, leading to longer retention times compared to less polar compounds. halocolumns.com This technique avoids the challenges associated with derivatization, which is often required in other chromatographic methods to achieve adequate retention and separation of amino acids. halocolumns.com The use of volatile organic solvents and salts in the mobile phase makes HILIC highly compatible with mass spectrometry detection, enabling sensitive and accurate quantification. halocolumns.com

Table 1: Typical HILIC Method Parameters for Polar Analyte Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Polar columns (e.g., bare silica, amide, diol, zwitterionic phases). thermofisher.comnorman-network.net |

| Mobile Phase (Organic) | High percentage (>60%) of aprotic solvent, typically acetonitrile. thermofisher.comnorman-network.net |

| Mobile Phase (Aqueous) | Small percentage of aqueous buffer (e.g., ammonium formate, ammonium acetate) to facilitate partitioning and improve peak shape. halocolumns.comnorman-network.net |

| Elution | A gradient is typically used, where the percentage of the aqueous phase is increased to elute more strongly retained hydrophilic compounds. |

| Detection | Mass Spectrometry (MS), due to the use of volatile mobile phases. halocolumns.com |

Multiple Reactions Monitoring (MRM) Scan Mode

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scan mode used in tandem mass spectrometry (MS/MS) for quantifying targeted analytes. In an MRM experiment, a specific precursor ion (an ion of the parent molecule, in this case, L-DABA) is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and a specific, characteristic product ion is selected and monitored in the third mass analyzer (Q3).

This process of monitoring a specific precursor-to-product ion transition is what gives MRM its high selectivity and sensitivity, as it filters out chemical noise from the sample matrix. For L-2,4-diaminobutyric acid (exact mass: 118.07423), the protonated molecule [M+H]⁺ with an m/z of 119 would be selected as the precursor ion. massbank.eu Upon fragmentation, characteristic product ions are formed.

Table 2: Example of Mass Spectrometry Data for 2,4-Diaminobutyric Acid

| Parameter | Value | Source |

|---|---|---|

| Instrument Type | LC-ESI-QQ (Triple Quadrupole) | massbank.eu |

| Ionization Mode | Positive | massbank.eunih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 119 | massbank.eu |

| Collision Energy | 50 V | massbank.eu |

| Top Product Ions (m/z) | 44.0, 55.9, 29.3 | massbank.eu |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of amino acids, including L-2,4-diaminobutyric acid. Due to the low volatility of amino acids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. gcms.cz Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino groups. Commercially available kits, such as EZ:faast™, facilitate rapid pretreatment for GC-MS analysis of amino acids. gcms.cz

Following derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that allows for the identification and quantification of the analyte. nih.gov The PubChem database lists GC-MS data for 2,4-diaminobutyric acid, showing top fragmentation peaks at m/z 174.0, 100.0, 86.0, 219.0, and 175.0 for a derivatized form. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of molecules like L-2,4-diaminobutyric acid. It provides detailed information about the chemical environment of individual atoms within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used for characterization.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For L-DABA, distinct signals are observed for the protons on the α-carbon, β-carbon, and γ-carbon. The Human Metabolome Database (HMDB) reports ¹H NMR spectral data for 2,4-diaminobutyric acid in D₂O with chemical shifts at approximately 3.83 ppm, 3.17 ppm, and 2.24 ppm. nih.govnih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The acid-base chemistry of L-DABA has been studied using ¹³C NMR, where titration curves of the chemical shifts for the alkyl carbons are used to calculate macroscopic acid dissociation constants. cdnsciencepub.com

Table 3: NMR Chemical Shifts (δ) for 2,4-Diaminobutyric Acid

| Nucleus | Chemical Shift (ppm) | Solvent | Source |

|---|---|---|---|

| ¹H | 3.83, 3.17, 2.24 | H₂O | nih.govnih.gov |

| ¹³C | 174.9 (C=O), 55.0 (Cα), 39.1 (Cγ), 31.1 (Cβ) | D₂O | nih.gov |

Raman and Infrared (IR) Spectroscopy

Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, provide information on the functional groups and molecular structure of a compound by probing its vibrational modes. edinst.com These techniques are complementary, as their selection rules differ; some vibrations may be active in Raman but not IR, and vice versa. edinst.com

IR Spectroscopy : In IR spectroscopy, the absorption of infrared radiation excites molecules to a higher vibrational state. edinst.com Key bands for Nγ-acetyl-L-2,4-diaminobutyric acid include a strong peak at 1537 cm⁻¹, which is identified as the symmetric bending of the amino group (δ(NH₃⁺)). researchgate.net Other significant regions include C-H stretching vibrations around 2800-3000 cm⁻¹ and amide and NH vibrations at 1650 cm⁻¹ and 3280 cm⁻¹, respectively. mdpi.comresearchgate.net

Raman Spectroscopy : Raman spectroscopy involves inelastic scattering of monochromatic light. For Nγ-acetyl-L-2,4-diaminobutyric acid, the most intense Raman peak appears at 2929 cm⁻¹, attributed to C-H stretching. mdpi.comresearchgate.net The "fingerprint region" (400–1700 cm⁻¹) contains characteristic peaks at 1296 cm⁻¹ (CH deformation) and 910 cm⁻¹. mdpi.comresearchgate.net

Table 4: Key Vibrational Bands for Nγ-acetyl-L-2,4-diaminobutyric acid

| Wavenumber (cm⁻¹) | Technique | Assignment | Source |

|---|---|---|---|

| ~2929 | Raman | C-H stretching (ν(CH)) | mdpi.comresearchgate.net |

| ~1537 | IR | Symmetric bending of amino group (δ(NH₃⁺)) | researchgate.net |

| ~1296 | Raman | CH deformation (δ(CH)) | mdpi.com |

| ~1650 | IR | Amide vibration | mdpi.comresearchgate.net |

| ~3280 | IR | N-H vibration | mdpi.comresearchgate.net |

Derivatization and Non-Derivatization Approaches

The analysis of L-2,4-diaminobutyric acid can be performed using either derivatization or non-derivatization approaches, with the choice depending on the analytical technique and the sample matrix.

Non-Derivatization: Modern analytical methods, particularly those using LC-MS/MS, often allow for the direct analysis of L-DABA without chemical modification. nih.gov This approach is advantageous as it simplifies sample preparation, reduces the risk of introducing artifacts, and shortens analysis time. HILIC, for example, is specifically designed to retain and separate polar analytes like underivatized amino acids. halocolumns.com A key benefit of non-derivatization LC-MS/MS methods is the elimination of disadvantages associated with derivatization, such as incomplete reactions or the formation of by-products. nih.gov

Derivatization: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. actascientific.com For amino acids, it is often employed to:

Increase volatility for GC analysis. gcms.cz

Introduce a chromophore or fluorophore for UV or fluorescence detection in HPLC. chromatographyonline.com

Improve chromatographic separation. chromatographyonline.com

Several reagents are commonly used for the pre-column or post-column derivatization of amino acids:

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. It is a popular reagent due to its fast reaction time. actascientific.comchromatographyonline.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to form stable, fluorescent derivatives. creative-proteomics.com

Dansyl Chloride: A fluorescent labeling agent that reacts with primary and secondary amino groups. creative-proteomics.comresearchgate.net

Phenylisothiocyanate (PITC): Used to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. researchgate.net

1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA): A chiral derivatization agent used in Marfey's method for the enantioselective analysis of amino acids by LC-MS. frontiersin.org

While effective, derivatization methods can be time-consuming, and the stability of the resulting derivatives can be a concern. chromatographyonline.comcreative-proteomics.com

Pre-column Derivatization (e.g., Ethyl Chloroformate, AQC, Propyl Chloroformate)

Pre-column derivatization involves reacting the analyte with a labeling agent before its introduction into the chromatography system. This approach is widely used for amino acid analysis to improve sensitivity and selectivity.

Ethyl Chloroformate (ECF)

Ethyl chloroformate is a derivatizing agent that reacts with both the amino and carboxyl groups of amino acids. nih.gov This reaction, typically carried out in an aqueous medium of water, ethanol, and pyridine, converts the polar amino acid into a more volatile and less polar derivative suitable for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govscience.gov The derivatization with ECF increases the molecular weight of the analyte, moving it into a mass range with less background interference, which is particularly advantageous for analysis with ultrahigh-resolution Fourier transform mass spectrometry (UHR-FTMS). nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC)